molecular formula C10H19Cl2N3 B2555533 3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 2193064-44-5

3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B2555533
CAS No.: 2193064-44-5
M. Wt: 252.18
InChI Key: OJNZTGSJOWGQHI-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride: is a chemical compound with the molecular formula C10H17N3.2ClH. It is a derivative of imidazole and piperidine, both of which are significant in medicinal chemistry due to their biological activities. This compound is often used in research settings to explore its potential therapeutic applications and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride typically involves the reaction of 4,5-dimethylimidazole with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of imidazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, it is used to study the interactions of imidazole derivatives with biological targets. It can serve as a model compound to understand the behavior of similar molecules in biological systems.

Medicine: The compound has potential therapeutic applications due to its imidazole and piperidine moieties. It is investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The piperidine moiety can interact with receptors in the nervous system, potentially modulating neurotransmitter release and uptake. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

    4,5-Dimethylimidazole: Shares the imidazole core but lacks the piperidine moiety.

    Piperidine: Lacks the imidazole ring but shares the piperidine structure.

    Imidazole: The parent compound of the imidazole derivatives.

Uniqueness: 3-(4,5-Dimethyl-1H-imidazol-2-yl)piperidine dihydrochloride is unique due to the combination of the imidazole and piperidine structures. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

3-(4,5-dimethyl-1H-imidazol-2-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.2ClH/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9;;/h9,11H,3-6H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNZTGSJOWGQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CCCNC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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